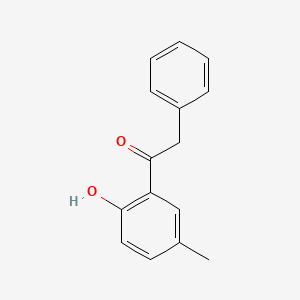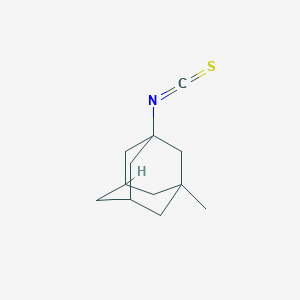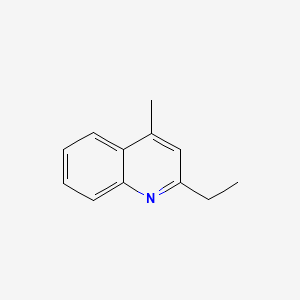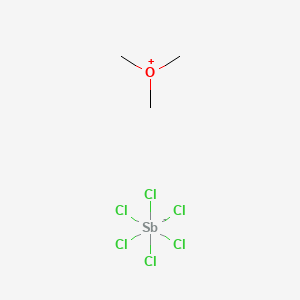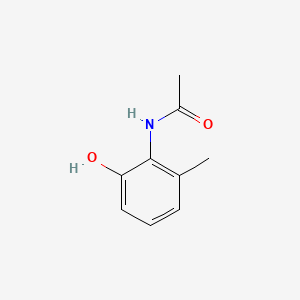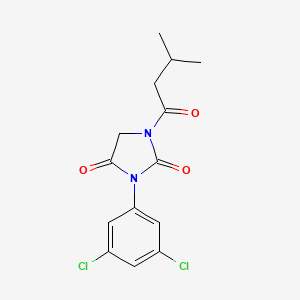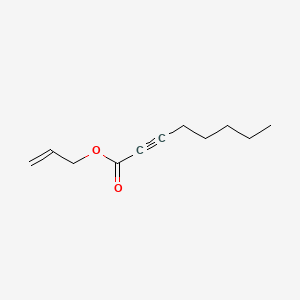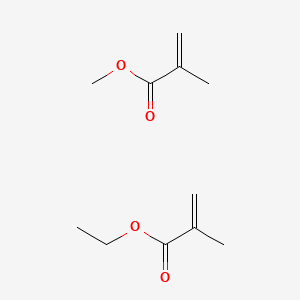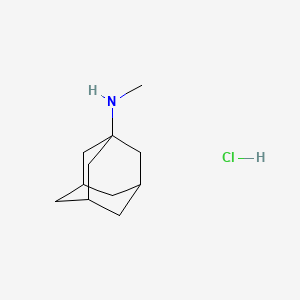![molecular formula C12H23N2O9PS B1617822 N-[(R)-4-phosphopantothenoyl]-L-cysteine CAS No. 7196-09-0](/img/structure/B1617822.png)
N-[(R)-4-phosphopantothenoyl]-L-cysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phosphopantothenoylcysteine, also known as pantothenoylcysteine 4'-phosphate, belongs to the class of organic compounds known as hybrid peptides. Hybrid peptides are compounds containing at least two different types of amino acids (alpha, beta, gamma, delta) linked to each other through a peptide bond. 4-Phosphopantothenoylcysteine is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 4-phosphopantothenoylcysteine is primarily located in the cytoplasm. 4-Phosphopantothenoylcysteine exists in all eukaryotes, ranging from yeast to humans. 4-Phosphopantothenoylcysteine participates in a number of enzymatic reactions. In particular, Cytidine monophosphate and 4-phosphopantothenoylcysteine can be biosynthesized from cytidine triphosphate, D-4'-phosphopantothenate, and L-cysteine through its interaction with the enzyme phosphopantothenate--cysteine ligase. Furthermore, 4-Phosphopantothenoylcysteine can be converted into pantetheine 4'-phosphate through its interaction with the enzyme phosphopantothenoylcysteine decarboxylase. Furthermore, 4-Phosphopantothenoylcysteine can be converted into 4'-phosphopantetheine; which is catalyzed by the enzyme fused 4'-phosphopantothenoylcysteine decarboxylase and phosphopantothenoylcysteine synthetase. Furthermore, Cytidine monophosphate and 4-phosphopantothenoylcysteine can be biosynthesized from D-4'-phosphopantothenate, cytidine triphosphate, and L-cysteine; which is mediated by the enzyme phosphopantothenate-cysteine ligase. Furthermore, Cytidine monophosphate and 4-phosphopantothenoylcysteine can be biosynthesized from D-4'-phosphopantothenate, cytidine triphosphate, and L-cysteine through the action of the enzyme phosphopantothenate-cysteine ligase. Finally, 4-Phosphopantothenoylcysteine can be converted into 4'-phosphopantetheine through the action of the enzyme phosphopantothenoylcysteine decarboxylase. In humans, 4-phosphopantothenoylcysteine is involved in pantothenate and CoA biosynthesis pathway.
N-[(R)-4-phosphopantothenoyl]-L-cysteine is the N-[(R)-4-phosphopantothenoyl] derivative of L-cysteine. It has a role as an Escherichia coli metabolite and a mouse metabolite. It derives from a phosphonic acid and a N-[(R)-pantothenoyl]-L-cysteine. It is a conjugate acid of a N-[(R)-4-phosphonatopantothenoyl]-L-cysteinate(3-).
科学的研究の応用
Role in Coenzyme A Biosynthesis
N-[(R)-4-phosphopantothenoyl]-L-cysteine plays a crucial role in the biosynthesis of coenzyme A (CoA) in bacteria. The enzyme phosphopantothenoylcysteine synthetase (PPCS) catalyzes the formation of this compound from 4′-phosphopantothenate and L-cysteine. This step is significant in the overall pathway leading to the formation of CoA, an essential biomolecule in various cellular processes (Strauss et al., 2001), (Yao et al., 2009).
Kinetic and Mechanistic Insights
The enzyme's kinetic characterization and mechanism have been extensively studied, revealing insights into the Bi Uni Uni Bi Ping Pong mechanism, nucleotide specificity, and the role of various residues in the catalysis process. The binding and reaction mechanisms of PPCS with substrates and intermediates offer a comprehensive understanding of its function in CoA biosynthesis (Patrone et al., 2009), (Zheng et al., 2019).
Potential as a Drug Target
The unique properties of this compound and the enzymes involved in its synthesis present potential targets for the development of selective inhibitors, particularly against bacterial strains. This aspect has implications in developing novel antibacterial strategies and understanding the differences between bacterial and human enzymes for targeted therapy (Gupta et al., 2021).
Wider Biological Roles and Applications
Beyond its role in CoA biosynthesis, the properties of L-cysteine, a component of this compound, have been explored in various contexts. L-cysteine serves as a versatile source for sulfenic acids, playing a significant role in biochemical pathways and having applications in the synthesis of biologically active compounds (Aversa et al., 2005).
特性
CAS番号 |
7196-09-0 |
|---|---|
分子式 |
C12H23N2O9PS |
分子量 |
402.36 g/mol |
IUPAC名 |
(2R)-2-[3-[[(2R)-2-hydroxy-3,3-dimethyl-4-phosphonooxybutanoyl]amino]propanoylamino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C12H23N2O9PS/c1-12(2,6-23-24(20,21)22)9(16)10(17)13-4-3-8(15)14-7(5-25)11(18)19/h7,9,16,25H,3-6H2,1-2H3,(H,13,17)(H,14,15)(H,18,19)(H2,20,21,22)/t7-,9-/m0/s1 |
InChIキー |
XQYALQVLCNHCFT-CBAPKCEASA-N |
異性体SMILES |
CC(C)(COP(=O)(O)O)[C@H](C(=O)NCCC(=O)N[C@@H](CS)C(=O)O)O |
SMILES |
CC(C)(COP(=O)(O)O)C(C(=O)NCCC(=O)NC(CS)C(=O)O)O |
正規SMILES |
CC(C)(COP(=O)(O)O)C(C(=O)NCCC(=O)NC(CS)C(=O)O)O |
| 7196-09-0 | |
物理的記述 |
Solid |
配列 |
XC |
同義語 |
4'-phosphopantothenoyl-L-cysteine pantothenylcysteine 4'-phosphate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


